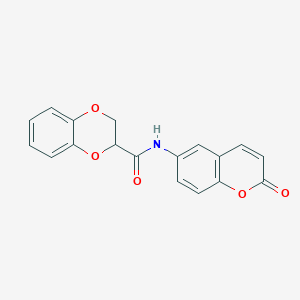
N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a derivative of coumarin . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological activities .
Molecular Structure Analysis
Based on the name, this compound likely contains a chromen-6-yl group, a benzodioxine group, and a carboxamide group . These functional groups could potentially contribute to the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Anticholinesterase Activity
A study on the synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing a tryptamine moiety, including compounds related to N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, showed significant activity against acetylcholinesterase (AChE). The structure-activity relationship (SAR) study indicated that introducing a benzyloxy moiety at the 7-position of the coumarin scaffold could enhance anti-AChE activity. The best results were obtained with a compound displaying an IC50 value of 0.16 μM, suggesting potential applications in treating diseases related to cholinesterase activity, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Metal Complex Synthesis and Spectroscopic Studies
Another research focus is on novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-2H-chromene, where the synthesized compounds were characterized by single-crystal X-ray diffraction and cyclic voltammetry techniques. These studies provide insights into the structural and electrochemical properties of metal complexes with chromene derivatives, suggesting their potential application in materials science and catalysis (Myannik et al., 2018).
Development of GPR55 Ligands
Research on chromen-4-one derivatives as (ant)agonists for the lipid-activated G protein-coupled receptor GPR55, involved in chronic diseases like inflammation and cancer, shows the potential therapeutic applications of these compounds. By synthesizing a series of chromen-4-one-2-carboxylic acid derivatives with varied efficacy from (partial) agonists to antagonists, the study highlights the versatility of these compounds in drug development (Schoeder et al., 2019).
Anticancer and Docking Studies
The synthesis and evaluation of indole-coumarin hybrids for their anticancer activity and docking studies against the Bcl-2 gene indicate the potential of these compounds in cancer therapy. One compound exhibited potent cytotoxicity against human breast adenocarcinoma cells, suggesting the importance of such hybrids in developing new anticancer drugs (Kamath et al., 2015).
Antibacterial and Antimicrobial Activities
Several studies have explored the antibacterial and antimicrobial potentials of chromene derivatives. For instance, the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring demonstrated significant biological properties, suggesting their use as antibacterial agents (Ramaganesh et al., 2010). Another study on the synthesis and properties of some aromatic polyamides with coumarin chromophores provides insights into the photosensitive and thermal properties of these polymers, indicating their application in materials science (Nechifor, 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXCHFSXIVYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
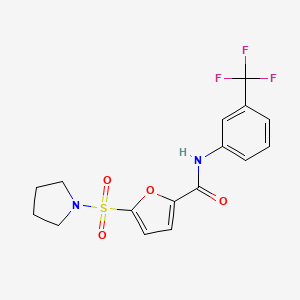
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
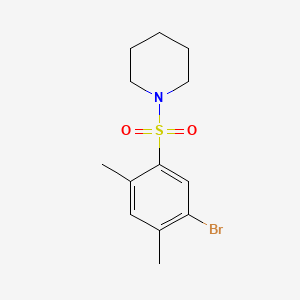
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
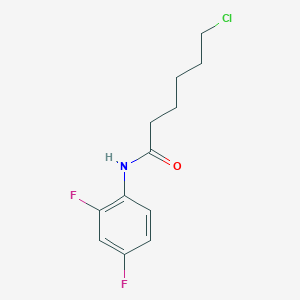
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
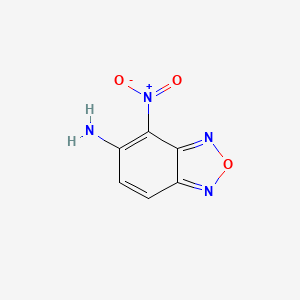
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)
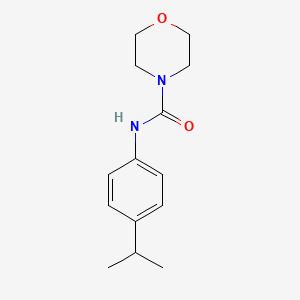
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)